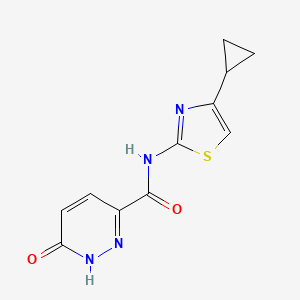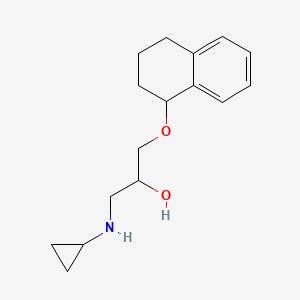
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that regulate immune cell activation and inflammation.
Wirkmechanismus
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide is a selective inhibitor of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and inflammation. JAK enzymes phosphorylate and activate STAT proteins, which in turn activate gene transcription and cytokine production. By inhibiting JAK enzymes, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide blocks the downstream signaling pathways that lead to immune cell activation and inflammation.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical and clinical studies. In animal models of autoimmune diseases, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce inflammation and disease severity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In clinical trials, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK-STAT signaling pathway and its role in immune cell activation and inflammation. However, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. It also has off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has shown promising results in clinical trials for the treatment of autoimmune diseases, but there is still much to be learned about its mechanism of action and potential applications. Some future directions for research on N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide include:
1. Investigating the effects of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide on other immune cell types and signaling pathways.
2. Developing more potent and selective JAK inhibitors with longer half-lives and fewer off-target effects.
3. Exploring the potential of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide for the treatment of other inflammatory and autoimmune diseases.
4. Studying the long-term safety and efficacy of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide in clinical trials.
5. Investigating the potential of N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide for combination therapy with other immunomodulatory drugs.
Synthesemethoden
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate to give the corresponding ester. The ester is then hydrolyzed to the corresponding acid, which is further reacted with 2-cyclopropyl-4-methylpyridine to give the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide inhibits the JAK-STAT pathway, which is involved in the regulation of cytokine signaling and immune cell activation. In animal models of autoimmune diseases, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to reduce inflammation and disease severity. In clinical trials, N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide has been shown to be effective in reducing symptoms and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9-4-3-7(14-15-9)10(17)13-11-12-8(5-18-11)6-1-2-6/h3-6H,1-2H2,(H,15,16)(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICOLEQRDPNHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)